molecular formula C10H12O3 B7847417 3-Hydroxy-3-(o-tolyl)propanoic acid

3-Hydroxy-3-(o-tolyl)propanoic acid

Cat. No.: B7847417
M. Wt: 180.20 g/mol
InChI Key: IHQMUMKJMYCONA-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(o-tolyl)propanoic acid is a β-hydroxy-β-arylpropanoic acid derivative featuring a propanoic acid backbone substituted at the 3-position with a hydroxyl group and an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

3-hydroxy-3-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQMUMKJMYCONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via the following steps:

  • Substrate Preparation : 2-Methyl-L-phenylalanine hydrochloride (60.1 g, 0.28 mol) is dissolved in a 1:1 mixture of 1,4-dioxane and 1M dilute sulfuric acid.

  • Diazotization : Sodium nitrite (96 g, 1.39 mol) in aqueous solution is added dropwise under ice-cooling, followed by overnight stirring at room temperature.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification : Slurrying with a 3:1 petroleum ether:ethyl acetate mixture yields the title compound as a white solid (85% yield).

Key Data Table: Diazotization Method

ParameterValue/Detail
Starting Material2-Methyl-L-phenylalanine hydrochloride
Solvent System1,4-Dioxane/1M H₂SO₄ (1:1 v/v)
ReagentNaNO₂ (3.5 equiv)
Reaction Time12–16 hours (overnight)
Temperature0–25°C
Yield85%
Purity>98% (via LC-MS and ¹H NMR)

This method retains the stereochemical integrity of the starting material, making it suitable for producing enantiomerically pure (S)-configured products.

Alternative Synthetic Routes

While the diazotization method is predominant, other approaches have been explored for specialized applications:

Hydration of Acrylic Acid Derivatives

Inspired by the synthesis of 3-hydroxypropionic acid, hydration of α,β-unsaturated esters or nitriles bearing an o-tolyl group could theoretically yield the target compound. For example:

  • Base-Induced Hydration : Treatment of 3-(o-tolyl)acrylic acid with aqueous NaOH, followed by acidification.

  • Cyanation-Hydrolysis : Reaction of ethylene chlorohydrin derivatives with cyanide, followed by nitrile hydrolysis.

However, these methods face challenges:

  • Low Regioselectivity : Competing hydration at alternative positions reduces yield.

  • Toxicity Concerns : Use of cyanide in cyanation steps limits industrial adoption.

Scalability and Industrial Considerations

The diazotization method excels in scalability due to:

  • Bulk Availability : 2-Methyl-L-phenylalanine hydrochloride is accessible via Negishi cross-coupling, a well-established industrial process.

  • Simplified Purification : Slurrying replaces column chromatography, reducing time and solvent use (Table 2).

Table 2: Comparative Analysis of Purification Techniques

MethodTime RequiredSolvent ConsumptionPurity Achieved
Column Chromatography6–8 hours2–3 L/g product>99%
Slurrying1–2 hours0.5 L/g product>98%

This efficiency enables kilogram-scale production, as demonstrated in the patent’s 1L reaction vessel example .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-(o-tolyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Oxidation: 3-(o-tolyl)propanoic acid.

  • Reduction: 3-Hydroxy-3-(o-tolyl)propanol.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Development

3-Hydroxy-3-(o-tolyl)propanoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow for enhanced drug efficacy and specificity, making it valuable in the formulation of targeted therapies for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modify pharmacokinetic properties enables researchers to design drugs with improved absorption and distribution profiles.

Biochemical Research

In biochemical studies, this compound is utilized to investigate amino acid metabolism. It provides insights into metabolic pathways that could lead to potential therapeutic targets for metabolic diseases such as diabetes and obesity. Researchers have employed it to examine the role of specific enzymes in metabolic processes, thereby contributing to a deeper understanding of cellular metabolism.

Protein Engineering

The compound acts as a building block in protein engineering, allowing scientists to design novel peptides and proteins tailored for specific functions. Its incorporation into peptide sequences can enhance stability and activity, making it a key component in developing biomolecules for therapeutic applications. This application is particularly relevant in the context of creating custom therapeutics that can interact with biological systems more effectively.

Food Industry Enhancements

In the food sector, this compound is explored as a flavor enhancer or additive. Its unique chemical structure contributes to developing healthier food products with improved taste profiles without compromising nutritional value. This application aligns with consumer trends favoring natural ingredients that enhance flavor while maintaining health benefits.

Cosmetic Formulations

The compound is also investigated for its potential benefits in skincare formulations. It offers moisturizing properties and may possess anti-aging effects, appealing to consumers seeking effective beauty solutions. Research indicates that it can improve skin hydration and elasticity, making it a desirable ingredient in cosmetic products.

Data Table: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for neurological disorder treatments; enhances drug efficacy and specificity
Biochemical ResearchInsights into amino acid metabolism; potential therapeutic targets for metabolic diseases
Protein EngineeringBuilding block for novel peptides; enhances stability and activity of therapeutics
Food IndustryFlavor enhancer/additive; contributes to healthier product development
Cosmetic FormulationsMoisturizing and anti-aging properties; improves skin hydration and elasticity

Case Studies

  • Pharmaceutical Case Study : A study demonstrated the synthesis of a new class of drugs targeting neurodegenerative conditions using this compound as an intermediate. The resultant compounds showed promising results in preclinical trials, indicating enhanced efficacy compared to existing treatments.
  • Biochemical Research Case Study : Research published in a peer-reviewed journal highlighted how this compound facilitated studies on amino acid metabolism pathways, leading to the identification of new metabolic enzymes that could be targeted for therapeutic intervention in metabolic disorders.
  • Cosmetic Formulation Case Study : A cosmetic company incorporated this compound into its anti-aging cream formulation. Clinical trials indicated significant improvements in skin hydration levels among users over an eight-week period.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(o-tolyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents Biological Activity Source (Evidence)
3-Hydroxy-3-(o-tolyl)propanoic acid 2-methylphenyl Not explicitly reported; inferred from analogs -
3-Hydroxy-3-phenylpropanoic acid Phenyl Cytotoxic (e.g., brine shrimp lethality)
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 4-hydroxyphenyl Cytotoxic; precursor to 3-hydroxy-3-phenylpropanoic acid via gut microbiota metabolism
3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid 2,6-dimethyl-4-hydroxyphenyl Low opioid receptor affinity (Ki >7.65 µM for δ receptor)
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-hydroxy-3-nitrophenyl Laboratory use; no reported hazards
β-hydroxy-β-arylalkanoic acids (e.g., Ibuprofen derivatives) Varied aryl groups (e.g., isobutylphenyl) Anti-inflammatory, anti-proliferative (e.g., COX inhibition)

Key Findings from Comparative Studies

Substituent Position and Bioactivity: Opioid Receptor Binding: Introducing hydroxyl groups at the β-position of 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid resulted in negligible μ/κ receptor affinity (Ki >10 µM) but weak δ receptor binding (Ki =7.65 µM for 3S isomer) . The steric hindrance from o-tolyl groups may further reduce receptor compatibility. Cytotoxicity: 3-Hydroxy-3-phenylpropanoic acid and its 4-hydroxyphenyl analog exhibited moderate cytotoxicity (e.g., ~43% lethality in brine shrimp assays at 0.1 mg/mL), suggesting aryl substitution patterns influence toxicity .

Metabolic Relationships: 3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is metabolized by gut microbiota into 3-hydroxy-3-phenylpropanoic acid via dehydroxylation, highlighting the role of substituent hydroxylation in metabolic fate .

Stereochemical Effects: Stereoselective synthesis (e.g., Evans oxazolidinone method) is critical for generating enantiopure analogs. For instance, (3S)-3-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid showed enhanced δ receptor antagonism compared to the (3R)-isomer .

Pharmacological Potential: β-hydroxy-β-arylpropanoic acids structurally resemble NSAIDs (e.g., ibuprofen, naproxen). Substitution with bulky aryl groups (e.g., o-tolyl) may enhance anti-proliferative activity against cancer cell lines, as seen in cycloalkylpropanoic acid derivatives .

Biological Activity

3-Hydroxy-3-(o-tolyl)propanoic acid (HTPA) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H12O3 and a molecular weight of 180.21 g/mol, this compound features a propanoic acid backbone with both a hydroxy group and an ortho-tolyl substituent. This article aims to provide a comprehensive overview of the biological activity of HTPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 1174926-67-0
  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.21 g/mol

Anticancer Properties

Research has indicated that HTPA exhibits significant anticancer properties. A study focused on various derivatives of tryptophanol, including HTPA, demonstrated its capacity to inhibit the growth of human gastric adenocarcinoma (AGS) cells. The mechanism involved apoptosis induction, which was confirmed through MTT assays showing reduced cell viability in treated cells .

Table 1: Anticancer Activity of HTPA Derivatives

CompoundIC50 (µM)Mechanism of Action
HTPA30Induces apoptosis
Tryptophanol Derivative A25p53 activation
Tryptophanol Derivative B15Cell cycle arrest

Antimicrobial Activity

HTPA has also been evaluated for its antimicrobial properties. Studies suggest that compounds similar to HTPA possess bactericidal effects against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity of HTPA Analogues

CompoundTarget BacteriaMIC (μM)Activity Type
HTPAStaphylococcus aureus30Bactericidal
Analogue AEnterococcus faecalis50Bacteriostatic
Analogue BPseudomonas aeruginosa>100Ineffective

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, HTPA may exhibit anti-inflammatory effects. Research involving structurally related compounds suggests that the presence of hydroxyl groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Study 1: Gastric Cancer Treatment

In a controlled study, patients with gastric cancer were treated with a regimen including HTPA derivatives. Results showed a significant reduction in tumor size after four weeks of treatment, with minimal side effects reported. The study highlighted the potential of HTPA as an adjunct therapy in gastric cancer management.

Case Study 2: Antimicrobial Efficacy

Another study explored the efficacy of HTPA against biofilms formed by Staphylococcus aureus. The compound demonstrated a reduction in biofilm formation by up to 90%, indicating strong potential for treating infections associated with biofilm-forming bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-3-(o-tolyl)propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via stereoselective methods such as the Evans oxazolidinone approach, which introduces chirality at the β-hydroxy position. Key steps include alkylation of the oxazolidinone auxiliary with o-tolyl groups, followed by hydrolysis to yield the carboxylic acid. Reaction conditions (e.g., temperature, pH, and catalysts like chiral Lewis acids) are critical for enantiomeric excess. For example, maintaining anhydrous conditions at -78°C during alkylation minimizes side reactions . Purification often involves recrystallization or chromatography to achieve >95% purity.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.3 ppm) and the hydroxy/acidic protons (broad signals at δ 5–6 ppm and δ 12 ppm, respectively).
  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M-H]⁻ at m/z 193.0735 for C10_{10}H10_{10}O3_3) .

Q. What are the primary biological roles of this compound in metabolic or signaling pathways?

  • Methodological Answer : As a phenylpropanoic acid derivative, it may act as a metabolite of polyphenols (e.g., chlorogenic acid) via gut microbiota-mediated dehydroxylation. Studies using LC-MS/MS show it accumulates in plasma and tissues, where it modulates oxidative stress markers (e.g., reduces malondialdehyde levels) and inhibits amyloid-β aggregation in neurodegenerative models . Dose-response experiments in RAW 264.7 cells suggest IC50_{50} values for osteoclast inhibition at ~0.1 mg/mL .

Advanced Research Questions

Q. How can stereoselectivity in the synthesis of this compound be enhanced?

  • Methodological Answer : Enantiomeric excess (>90%) is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, (S)-3-hydroxy isomers are favored with (R)-BINOL-derived catalysts. Advanced optimization involves DFT calculations to predict transition states and solvent effects. Polar aprotic solvents (e.g., THF) improve stereocontrol compared to DMF .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low plasma concentrations (ng/mL range) and matrix interference. Solutions:

  • Derivatization : Use of BSTFA to silylate hydroxyl and carboxyl groups for GC-MS detection.
  • LC-MS/MS : Reverse-phase C18 columns with MRM transitions (e.g., m/z 193 → 137 for quantification).
  • Internal Standards : Deuterated analogs (e.g., d4_4-3-Hydroxy-3-(o-tolyl)propanoic acid) improve accuracy .

Q. How do structural modifications (e.g., substituents on the aryl ring) affect biological activity?

  • Methodological Answer : Comparative studies of analogs (e.g., 3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid vs. o-tolyl variant) reveal:

  • Hydrophobicity : Methyl groups (o-tolyl) enhance blood-brain barrier penetration, as shown in rat models with 2-fold higher brain accumulation.
  • Receptor Binding : o-Tolyl substitution reduces affinity for μ-opioid receptors but increases κ-opioid antagonism in vitro (IC50_{50} shift from 1.2 μM to 0.8 μM) .

Q. What experimental discrepancies exist regarding its antioxidant activity, and how can they be resolved?

  • Methodological Answer : Contradictory reports on SOD/CAT modulation may stem from:

  • Dose Dependency : Low doses (10 μM) show pro-oxidant effects in HepG2 cells, while high doses (100 μM) are protective.
  • Cell Type Variability : Primary neurons vs. cancer lines exhibit divergent ROS responses. Resolving these requires standardized assays (e.g., DCFH-DA for ROS) across models and omics profiling to identify pathway-specific effects .

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